![molecular formula C12H15N3O2S B1300796 Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 147992-86-7](/img/structure/B1300796.png)

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound . It has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .

Synthesis Analysis

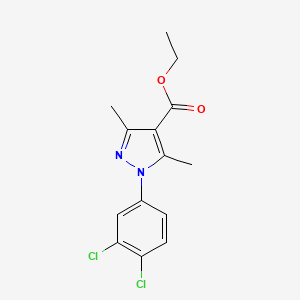

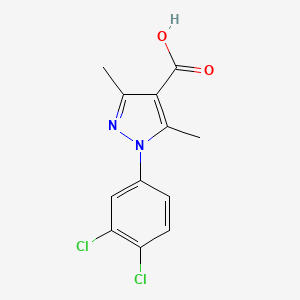

The synthesis of this compound has been described in several studies. For instance, methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied .Molecular Structure Analysis

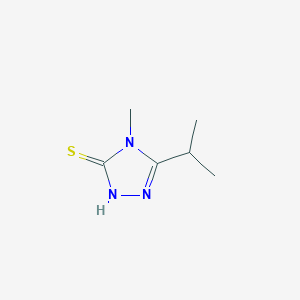

The molecular formula of “Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate” is C12H15N3O2S. It has an average mass of 265.331 Da and a monoisotopic mass of 265.088501 Da .Chemical Reactions Analysis

The reactions of “Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate” with primary amines were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate” include a predicted boiling point of 402.4±40.0 °C and a predicted density of 1.318±0.06 g/cm3 .科学的研究の応用

Building Block for Heterocyclic Compounds

This compound has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .

Synthesis of Azodyes

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has been used to synthesize several azodyes . Azodyes are widely used in the textile industry for coloring fabrics.

Synthesis of Biologically Active Compounds

This compound has been used to synthesize several biologically active compounds . These compounds have potential applications in pharmaceuticals and medicinal chemistry.

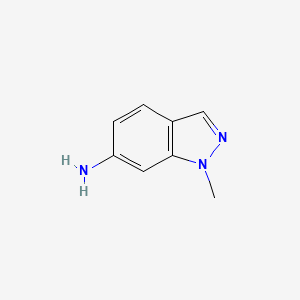

Synthesis of Dabigatran Etexilate Intermediates

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases.

Synthesis of Fused Pyridine Derivatives

Fused pyridine derivatives are frequently used structures in drug research . This compound can be used in the synthesis of various fused pyridine derivatives, such as furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

将来の方向性

作用機序

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

is a complex organic compound with potential applications in proteomics research . .

Mode of Action

The compound is a polyfunctional molecule possessing both nucleophilic and electrophilic properties . It has been used as a versatile precursor to prepare several heterocyclic compounds . .

Biochemical Pathways

The compound has been used in the synthesis of several azodyes and biologically active compounds . .

特性

IUPAC Name |

ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-17-12(16)10-9(13)8-7(15(2)3)5-6-14-11(8)18-10/h5-6H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQNWVUBPWKXLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358148 |

Source

|

| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

CAS RN |

147992-86-7 |

Source

|

| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)